4-Bromo-2-nitrobenzoic Acid: A Comprehensive Technical Guide
4-Bromo-2-nitrobenzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₇H₄BrNO₄.[1][2] Its structure consists of a benzene (B151609) ring functionalized with a carboxylic acid group, a nitro group at the ortho position, and a bromine atom at the para position relative to the carboxyl group. This arrangement of electron-withdrawing groups significantly influences the molecule's chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.[3] It serves as a critical building block in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3][4] Notably, it is a key intermediate in the synthesis of the potential anticancer agent Lonafarnib and has been utilized in the development of fibroblast growth factor receptor-1 (FGFR1) inhibitors for treating non-small cell lung cancer.[1][4]
Physical and Chemical Properties
4-Bromo-2-nitrobenzoic acid is typically a yellow to pale cream crystalline solid.[2][3][4] The presence of the electron-withdrawing nitro and bromo substituents enhances the acidity of the carboxylic acid group.[3]
Table 1: Physical and Chemical Properties of 4-Bromo-2-nitrobenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNO₄ | [1][4] |
| Molecular Weight | 246.01 g/mol | [1][4] |
| CAS Number | 99277-71-1 | [1][2] |
| Appearance | Powder to crystal; white to gray to brown, pale cream | [1][4] |
| Melting Point | 165-169 °C | [1][4] |
| Boiling Point (Predicted) | 368.6 ± 32.0 °C | [1][4] |
| Density (Predicted) | 1.892 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 1.97 ± 0.25 | [1][4] |
| Solubility | Soluble in methanol, ethanol, and acetone; insoluble in water. | [1][2][4] |
| Flash Point (Predicted) | 176.7 ± 25.1 °C | [4] |
| LogP | 2.33 | [4] |
Spectral Data
While specific, verified spectra for 4-Bromo-2-nitrobenzoic acid are not widely available in public databases, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.
Chemical Reactivity
The chemical behavior of 4-Bromo-2-nitrobenzoic acid is dictated by its three functional groups: the carboxylic acid, the nitro group, and the bromine atom.
-
Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification and amidation.[4]
-
Nitro Group Reduction: The nitro group can be reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation. This transformation is a key step in the synthesis of many biologically active molecules.
-
Bromine Atom Substitution: The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. It can also participate in metal-catalyzed coupling reactions, such as Negishi-type couplings with dimethylzinc (B1204448) in the presence of a palladium-phosphine catalyst.[1][4]
Experimental Protocols
The synthesis of 4-Bromo-2-nitrobenzoic acid is well-documented, with the most common method being a modification of the Sandmeyer reaction.
Synthesis of 4-Bromo-2-nitrobenzoic Acid from 4-Amino-2-nitrobenzoic Acid
This protocol is adapted from the procedure described by Boojamra, C.G.; Burow, K.M.; Thompson, L.A.; Ellman, J.A. in J. Org. Chem., 1997, 62, 1240-1256.[1]
-
Diazotization:
-
Dissolve 4-amino-2-nitrobenzoic acid (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0 °C with stirring.
-
Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.0 eq).
-
Continue stirring at 0 °C for approximately 25 minutes. The reaction mixture should transform from a turbid suspension to a clear orange-yellow solution.[1]
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr) (1.3 eq) in 48% aqueous HBr at 0 °C.
-
Add the diazonium salt solution dropwise to the CuBr solution. This will result in the generation of yellow foam and the release of gas.[1]
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate to yield the crude product.
-
The crude product can be further purified by filtration through a column of Florisilica clay, followed by washing with ethyl acetate.[1]
-
After evaporation of the solvent, the product is obtained as a light yellow solid.[1]
-
Caption: Synthetic workflow for 4-Bromo-2-nitrobenzoic acid.
Applications in Drug Development
4-Bromo-2-nitrobenzoic acid is a versatile building block for the synthesis of complex organic molecules with significant biological activity. Its utility is prominently demonstrated in its role as a precursor to advanced pharmaceutical intermediates.
Caption: Role as a key synthetic intermediate.
Safety and Handling
4-Bromo-2-nitrobenzoic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. It is also considered very toxic to aquatic life with long-lasting effects. When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
